Coumarin, 3-(1-pyrrolidinylcarbonyl)- chemical structure and properties
Coumarin, 3-(1-pyrrolidinylcarbonyl)- chemical structure and properties
An In-depth Technical Guide to Coumarin, 3-(1-pyrrolidinylcarbonyl)-
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Coumarin, 3-(1-pyrrolidinylcarbonyl)-, a heterocyclic compound of significant interest in medicinal chemistry. This document details the molecule's chemical structure, physicochemical properties, and a robust, well-established synthesis pathway via the amidation of coumarin-3-carboxylic acid. We delve into the critical techniques for its structural elucidation, including X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry, providing expected spectral characteristics. Furthermore, this guide synthesizes the current understanding of the biological potential of the 3-amidocoumarin scaffold, with a particular focus on its promising applications as an antibiofilm agent through quorum sensing inhibition and as a neuroprotective agent. Detailed, field-proven experimental protocols and safety information are provided to enable researchers to synthesize, characterize, and evaluate this compound in a laboratory setting.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
Coumarin, 3-(1-pyrrolidinylcarbonyl)- (CAS: 18144-50-8) is a derivative of coumarin, a benzopyrone that forms the core of numerous natural and synthetic bioactive compounds. The structure features a pyrrolidine ring attached via an amide linkage to the C-3 position of the 2H-chromen-2-one core. The official IUPAC name is 3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one.
Caption: Chemical structure of 3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. While specific experimental data for properties like melting point and solubility are not widely published, values for the parent coumarin scaffold are provided for context.
| Property | Value | Source(s) |
| CAS Number | 18144-50-8 | [1] |
| Molecular Formula | C₁₄H₁₃NO₃ | |
| Molecular Weight | 243.26 g/mol | |
| IUPAC Name | 3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one | |
| Synonyms | 3-(1-Pyrrolidinylcarbonyl)coumarin | [1] |
| InChI Key | RPGFNKRNXYKRNZ-UHFFFAOYSA-N | |
| SMILES | O=C1OC2=C(C=CC=C2)C=C1C(N3CCCC3)=O | |
| Appearance | Expected to be a crystalline solid | [2] |
| Melting Point | Not reported. (Parent Coumarin: 68-71 °C) | [3] |
| Solubility | Not reported. (Parent Coumarin is soluble in hot water, ethanol, ether, chloroform, and DMSO) | [3][4][5] |
| logP (Parent Coumarin) | 1.39 | [3][4] |
Synthesis and Manufacturing
Retrosynthetic Analysis and Strategy
The synthesis of 3-amidocoumarins is most reliably achieved through the formation of an amide bond between a suitable amine and a coumarin-3-carboxylic acid precursor. This two-step approach is advantageous as it allows for modularity; a variety of amines can be coupled to the coumarin core to generate a library of derivatives.
The key intermediate, coumarin-3-carboxylic acid, is readily prepared via a Knoevenagel condensation between a salicylaldehyde derivative and a malonic acid equivalent, such as Meldrum's acid, followed by in-situ cyclization.[6][7] The subsequent amidation can be performed using several robust methods. The classical approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine (pyrrolidine).[8] Alternatively, modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used under milder conditions, which can be beneficial if sensitive functional groups are present.[9]
Synthesis Workflow
The following workflow outlines a standard, reliable laboratory-scale synthesis.
Caption: A two-stage synthesis workflow for the target compound.
Detailed Experimental Protocol
Protocol 3.3.1: Synthesis of Coumarin-3-carboxylic acid (Intermediate)
-
Rationale: This protocol utilizes the Knoevenagel condensation of salicylaldehyde and malonic acid, catalyzed by pyridine, a common and effective method for generating the coumarin-3-carboxylic acid core.[9]
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine salicylaldehyde (10.0 g, 81.9 mmol) and malonic acid (12.8 g, 123 mmol).
-
Solvent and Catalyst Addition: Add ethanol (50 mL) followed by the slow, dropwise addition of pyridine (5 mL).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Pour the mixture into 200 mL of cold, dilute hydrochloric acid (10% v/v).
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid and pyridine salts, and dry in a vacuum oven. The crude coumarin-3-carboxylic acid can be used in the next step or recrystallized from ethanol/water for higher purity.
Protocol 3.3.2: Synthesis of 3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
-
Rationale: This procedure employs the robust acyl chloride methodology, which ensures high conversion for the amidation step.[8] Triethylamine is used as an acid scavenger to neutralize the HCl generated during the reaction.
-
Acyl Chloride Formation: In a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, suspend coumarin-3-carboxylic acid (5.0 g, 26.3 mmol) in anhydrous dichloromethane (DCM, 40 mL). Add thionyl chloride (3.8 mL, 52.6 mmol) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours until the suspension becomes a clear solution, indicating the formation of the acyl chloride.
-
Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve pyrrolidine (2.4 mL, 28.9 mmol) and triethylamine (4.4 mL, 31.6 mmol) in anhydrous DCM (20 mL). Add this amine solution dropwise to the cold acyl chloride solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/diethyl ether mixture[2] or by column chromatography on silica gel to yield the final product.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of crystallographic and spectroscopic methods provides unambiguous structural proof.
Crystallographic Analysis
The definitive structure of 3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one has been determined by single-crystal X-ray diffraction.[2] The compound crystallizes in the triclinic space group P-1. This analysis provides precise, experimentally determined bond lengths, bond angles, and intermolecular interactions within the crystal lattice, serving as the gold standard for structural verification.
Spectroscopic Analysis
4.2.1 ¹H NMR Spectroscopy The proton NMR spectrum provides a distinct fingerprint of the molecule. Based on data from analogous 3-amidocoumarins, the following characteristic signals are expected (in CDCl₃ or DMSO-d₆):[10][11]
-
δ ~8.5 ppm (singlet, 1H): This highly deshielded singlet is characteristic of the H-4 proton on the coumarin ring, which is adjacent to the electron-withdrawing lactone carbonyl.
-
δ ~7.3-7.8 ppm (multiplet, 4H): These signals correspond to the four protons on the fused benzene ring (H-5, H-6, H-7, H-8).
-
δ ~3.5-3.7 ppm (triplet, 2H): Protons on the pyrrolidine ring adjacent to the nitrogen atom (N-CH₂).
-
δ ~1.9-2.1 ppm (multiplet, 4H): The remaining four protons of the pyrrolidine ring (CH₂-CH₂).
4.2.2 ¹³C NMR Spectroscopy The carbon NMR spectrum complements the proton data, confirming the carbon skeleton. Expected chemical shifts include:[11][12]
-
δ ~160-165 ppm: Two distinct signals for the two carbonyl carbons (C-2 of the lactone and the amide carbonyl).
-
δ ~115-155 ppm: Signals corresponding to the eight carbons of the benzopyrone core.
-
δ ~46 ppm: Carbon signal for the N-CH₂ groups of the pyrrolidine ring.
-
δ ~25 ppm: Carbon signal for the other CH₂ groups of the pyrrolidine ring.
4.2.3 Infrared (IR) Spectroscopy IR spectroscopy is crucial for identifying key functional groups.
-
~1720-1740 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated lactone.
-
~1640-1660 cm⁻¹: A strong absorption band for the C=O stretch of the tertiary amide.
-
~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching of the lactone and C-N stretching of the amide.[13]
4.2.4 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 244.09.
Biological Context and Potential Applications
The 3-Amidocoumarin Scaffold in Drug Discovery
Coumarins are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[14] The substitution at the C-3 position, particularly with an amide functionality, has been a fertile area of research, leading to the discovery of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[8][15]
Potential as an Antibiofilm Agent
Bacterial biofilms pose a significant challenge in clinical settings due to their high tolerance to conventional antibiotics. A promising strategy to combat biofilms is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors, including biofilm formation. Several studies have shown that 3-amidocoumarin derivatives can significantly inhibit biofilm formation in pathogens like Pseudomonas aeruginosa.[16] The proposed mechanism involves the binding of these compounds to QS receptors, such as LasR, thereby blocking the signaling pathway.
Caption: Quorum Sensing Inhibition by 3-Amidocoumarins.
Potential as a Neuroprotective Agent
Neurodegenerative diseases like Parkinson's are associated with oxidative stress and the activity of enzymes such as Monoamine Oxidase (MAO). The MAO-B isoform, in particular, generates reactive oxygen species (ROS) that contribute to neuronal cell death. Substituted 3-amidocoumarins have been identified as selective and reversible inhibitors of MAO-B.[15] By concurrently inhibiting MAO-B and scavenging free radicals, these compounds represent a promising multifunctional scaffold for the development of novel neuroprotective therapeutics.
Safety and Handling
While specific toxicity data for 3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is not available, general laboratory safety precautions should be followed. The parent compound, coumarin, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause an allergic skin reaction.[3]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
Coumarin, 3-(1-pyrrolidinylcarbonyl)- is a synthetically accessible molecule built upon a privileged heterocyclic scaffold. Its structure is unambiguously confirmed through a combination of modern analytical techniques, with a robust synthesis protocol available for its preparation. The broader class of 3-amidocoumarins has demonstrated significant potential in addressing critical therapeutic challenges, including bacterial resistance and neurodegeneration. This technical guide provides the foundational chemical, synthetic, and biological information necessary to facilitate further research and development of this promising compound and its derivatives.
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